1-Dodecyl-3-methylimidazolium bromide 1-Dodecyl-3-methylimidazolium bromide
Brand Name: Vulcanchem
CAS No.: 61546-00-7
VCID: VC3750315
InChI: InChI=1S/C16H31N2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;/h14-16H,3-13H2,1-2H3;1H/q+1;/p-1
SMILES: CCCCCCCCCCCCN1C=C[N+](=C1)C.[Br-]
Molecular Formula: C16H31BrN2
Molecular Weight: 331.33 g/mol

1-Dodecyl-3-methylimidazolium bromide

CAS No.: 61546-00-7

Cat. No.: VC3750315

Molecular Formula: C16H31BrN2

Molecular Weight: 331.33 g/mol

* For research use only. Not for human or veterinary use.

1-Dodecyl-3-methylimidazolium bromide - 61546-00-7

Specification

CAS No. 61546-00-7
Molecular Formula C16H31BrN2
Molecular Weight 331.33 g/mol
IUPAC Name 1-dodecyl-3-methylimidazol-3-ium;bromide
Standard InChI InChI=1S/C16H31N2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;/h14-16H,3-13H2,1-2H3;1H/q+1;/p-1
Standard InChI Key QWLSTCVUGYAKLE-UHFFFAOYSA-M
SMILES CCCCCCCCCCCCN1C=C[N+](=C1)C.[Br-]
Canonical SMILES CCCCCCCCCCCCN1C=C[N+](=C1)C.[Br-]

Introduction

Chemical Identity and Structural Properties

1-Dodecyl-3-methylimidazolium bromide is an ionic liquid belonging to the imidazolium family of compounds. Its molecular formula is C16H31BrN2 with a molecular weight of 331.33 g/mol . The compound is characterized by an imidazolium cation with a methyl group at the 3-position and a dodecyl (12-carbon) chain at the 1-position, paired with a bromide anion. This specific structure gives the compound its distinctive properties, particularly its amphiphilic nature that combines both hydrophilic and hydrophobic characteristics.

The compound is registered with CAS number 61546-00-7 and is known in Chinese as 1-十二基-3-甲基咪唑溴盐 . The long alkyl chain (dodecyl group) contributes significantly to the compound's surface activity and its behavior in solution, particularly its ability to form aggregates in aqueous solutions.

Table 1: Chemical Identity of 1-Dodecyl-3-methylimidazolium bromide

ParameterValue
Chemical Name1-Dodecyl-3-methylimidazolium bromide
Molecular FormulaC16H31BrN2
Molecular Weight331.33 g/mol
CAS Number61546-00-7
ClassificationSurface-active ionic liquid (SAIL)
Chemical FamilyImidazolium ionic liquids

Physical Properties

1-Dodecyl-3-methylimidazolium bromide exhibits notable physical properties that make it valuable for various applications. The compound has a melting point of -5.3°C, which allows it to remain liquid at room temperature – a characteristic feature of many ionic liquids . Commercial preparations of the compound typically achieve a purity level of 98% or higher .

As a surface-active ionic liquid, the compound demonstrates distinctive behavior at interfaces, including the ability to reduce surface tension and form organized structures such as micelles in solution. Its amphiphilic nature plays a crucial role in these properties, with the hydrophilic imidazolium head group and the hydrophobic dodecyl chain allowing the molecule to orient itself at interfaces between polar and non-polar media.

The compound also exhibits important physical properties related to its potential applications, including high ionic conductivity that makes it suitable for electrochemical applications . Water content in commercial preparations is typically maintained below 1000 ppm to preserve its properties, as the compound tends to be somewhat hygroscopic .

Synthesis Methodology

The synthesis of 1-Dodecyl-3-methylimidazolium bromide follows well-established protocols in ionic liquid preparation. The most common method involves a direct alkylation reaction between 1-methylimidazole and dodecyl bromide . This reaction typically takes place in a suitable solvent like acetonitrile under controlled conditions.

A detailed synthesis procedure described in the scientific literature involves the following steps:

  • Combining 1-methylimidazole with an excess of 1-bromododecane in acetonitrile

  • Conducting the reaction in a round-bottom flask under a nitrogen atmosphere

  • Maintaining a temperature of approximately 350.15 K (77°C)

  • Allowing the reaction to proceed for 48 hours

  • Monitoring reaction progress using thin-layer chromatography (TLC)

  • Evaporating the solvent using a rotary evaporator under vacuum conditions at approximately 335.15 K (62°C) for at least 4 hours

  • Separating unreacted components using hexane in a separatory funnel

The resulting product typically exhibits hygroscopic properties, necessitating careful handling and storage. Purity verification is commonly performed using spectroscopic analysis techniques such as 1H NMR, with high-quality preparations achieving purity levels exceeding 96% mass fraction .

Applications in Green Chemistry

1-Dodecyl-3-methylimidazolium bromide has gained significant attention as an environmentally friendly alternative to conventional organic solvents in chemical reactions . As an ionic liquid, it offers several advantages that align with green chemistry principles:

  • Low volatility, reducing atmospheric emissions and exposure risks

  • High thermal stability, allowing reactions at elevated temperatures

  • Excellent solvation properties for a wide range of compounds

  • Potential for recyclability, reducing waste generation

  • Reduced flammability compared to conventional organic solvents

These properties make the compound particularly valuable in reaction systems where environmental considerations are paramount. The compound can function as both a reaction medium and potentially as a catalyst, enhancing reaction efficiency while reducing environmental impact . The use of 1-Dodecyl-3-methylimidazolium bromide as a solvent can lead to reduced waste generation and improved safety profiles for chemical processes, aligning with multiple principles of green chemistry.

Electrochemical Applications

The ionic conductivity properties of 1-Dodecyl-3-methylimidazolium bromide make it highly suitable for various electrochemical applications. Research has demonstrated its utility in the development of advanced energy storage systems, including batteries and supercapacitors . The compound's ability to function as an electrolyte stems from its unique combination of properties:

  • High ionic conductivity facilitating charge transport

  • Wide electrochemical window providing operational stability

  • Thermal stability allowing operation across varied temperature ranges

  • Low volatility enhancing safety profiles of energy storage devices

These properties collectively contribute to enhanced energy storage capabilities in devices incorporating this ionic liquid . The long alkyl chain in the compound helps modulate its viscosity and conductivity properties, which are critical parameters for electrochemical applications.

Biotechnology and Biomolecular Applications

In the field of biotechnology, 1-Dodecyl-3-methylimidazolium bromide serves as an effective medium for the extraction and purification of biomolecules . Its value in biotechnological applications stems from several key attributes:

  • Non-toxic nature allowing preservation of biological activity

  • Ability to solubilize both hydrophilic and hydrophobic biomolecules

  • Stabilizing effect on proteins and enzymes in non-aqueous environments

  • Capacity to form organized structures that can encapsulate biomolecules

  • Potential to enhance the efficiency of separation processes

These properties make the compound particularly suitable for pharmaceutical applications where the extraction, purification, and stabilization of biomolecules are essential steps in product development . The amphiphilic nature of the compound allows it to interact effectively with the diverse structural elements present in complex biomolecules, providing a versatile medium for biotechnological processes.

Surface Coating Technologies

1-Dodecyl-3-methylimidazolium bromide has found application in the formulation of advanced surface coatings, particularly in industries requiring high-performance materials such as automotive and aerospace sectors . The compound contributes to coating formulations by:

  • Enhancing adhesion properties through favorable interactions with substrate surfaces

  • Improving durability by forming stable organized structures within the coating matrix

  • Facilitating the incorporation of functional additives through its solubilizing capabilities

  • Contributing to improved resistance properties against environmental factors

  • Potentially enabling self-healing or responsive coating behaviors

The unique molecular structure of the compound, particularly its long alkyl chain and charged head group, allows it to interact effectively with coating components and substrate surfaces, resulting in enhanced performance characteristics in the final coating applications.

Separation Processes and Extraction Technologies

One of the most significant applications of 1-Dodecyl-3-methylimidazolium bromide lies in separation processes, particularly liquid-liquid extraction . The compound demonstrates exceptional efficiency in separating valuable compounds from complex mixtures, making it beneficial in:

  • Petrochemical industry for separating specific hydrocarbon fractions

  • Food industry for extracting high-value components

  • Pharmaceutical processing for isolating active compounds

  • Environmental remediation for removing contaminants

  • Analytical chemistry for sample preparation and analysis

The compound's effectiveness in these applications stems from its amphiphilic nature, which allows it to interact with both polar and non-polar components in a mixture. This property enables selective extraction based on differential affinities, enhancing separation efficiency compared to conventional methods.

Research on Apparent Molar Properties

Recent scientific investigations have focused on the apparent molar properties of 1-Dodecyl-3-methylimidazolium bromide in solution, revealing important insights into its behavior and interactions. Research published in the Journal of Chemical & Engineering Data has examined the density and apparent molar volumes of the compound in combination with dipeptides at various concentrations and temperatures .

Key findings from this research include:

  • Density measurements show that increasing concentration of 1-Dodecyl-3-methylimidazolium bromide leads to higher solution density, while higher temperatures result in lower density values

  • Apparent molar volume (Vφ) increases with higher concentrations of the ionic liquid and elevated temperatures

  • Positive apparent molar volume values in aqueous solutions containing the compound and dipeptides suggest significant interactions within the system

  • The compound demonstrates the capability to act as a structure maker or promoter within solutions

  • Interactions between the compound and dipeptides are dominated by solute-solvent interactions rather than solute-solute interactions

Table 2: Effect of Temperature and Concentration on Properties of 1-Dodecyl-3-methylimidazolium bromide Solutions

Temperature (K)Concentration Range (mol·kg-1)Observed Effect on DensityEffect on Apparent Molar Volume
288.150.005-0.06Increases with concentrationIncreases with concentration
293.150.005-0.06Increases with concentrationIncreases with concentration
298.150.005-0.06Increases with concentrationIncreases with concentration
303.150.005-0.06Increases with concentrationIncreases with concentration
308.150.005-0.06Increases with concentrationIncreases with concentration
All temperatures0.005-0.06Decreases with temperatureIncreases with temperature

These findings contribute to our understanding of how 1-Dodecyl-3-methylimidazolium bromide interacts with other molecules in solution, which is crucial for optimizing its applications in various fields.

Molecular Interactions and Mechanisms

Research into the molecular behavior of 1-Dodecyl-3-methylimidazolium bromide has revealed complex interaction mechanisms that underpin its functionality in various applications. According to studies, the compound engages in diverse types of interactions in ternary systems, including:

  • Hydrophilic-hydrophilic interactions

  • Ion-hydrophilic interactions

  • Hydrophobic-hydrophobic interactions

  • Ion-hydrophobic interactions

The imidazolium cation, with its partial positive charge distribution, interacts with negatively charged or polar entities, while the long dodecyl chain engages in hydrophobic interactions with non-polar regions of other molecules. These diverse interaction capabilities explain the compound's versatility in applications ranging from biomolecule stabilization to material synthesis.

At the molecular level, 1-Dodecyl-3-methylimidazolium bromide demonstrates a solvophobic solvation behavior, which contributes to its structure-making properties in solution . The positive values of transfer volume observed in research suggest minimal influence of solute-solute interactions, highlighting the predominance of solute-solvent interactions in systems containing this compound.

Future Research Perspectives

The unique properties of 1-Dodecyl-3-methylimidazolium bromide continue to inspire new research directions and potential applications. Several promising areas for future investigation include:

  • Development of task-specific formulations incorporating the compound for enhanced performance in specific applications

  • Exploration of synergistic effects when combining the compound with other functional materials

  • Investigation of structure-property relationships to guide the design of next-generation ionic liquids

  • Assessment of long-term stability and environmental fate for sustainable application development

  • Evaluation of potential in emerging fields such as nanomedicine, smart materials, and advanced separation technologies

The versatile nature of 1-Dodecyl-3-methylimidazolium bromide, combined with growing interest in green chemistry and sustainable technologies, positions this compound as a continuing subject of scientific interest and technological innovation.

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